(4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine
Description
(4E)-4-[2-(2,3-Dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine is a pyrazole-derived imine compound featuring a hydrazinylidene bridge and aromatic substituents. Its structure includes a 2,3-dimethylphenyl group attached via a hydrazinylidene moiety to a pyrazole ring substituted with a methyl group at position 3 and a phenyl group at position 1. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazolones, hydrazinylidene derivatives) suggest relevance in pharmaceutical and materials research due to tunable electronic and steric properties .
Properties
IUPAC Name |
4-[(2,3-dimethylphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-12-8-7-11-16(13(12)2)20-21-17-14(3)22-23(18(17)19)15-9-5-4-6-10-15/h4-11H,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMWKABOWUBKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine typically involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with 2,3-dimethylaniline under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine linkage. Common solvents used in this synthesis include ethanol, methanol, or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional features of the target compound with analogs from the evidence:
Key Research Findings and Implications
Structural Flexibility vs. The 2,3-dimethylphenyl substituent introduces steric hindrance and lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to phenyl or nitrophenyl analogs .
In contrast, the dimethylphenyl group in the target compound is electron-donating, which may stabilize resonance structures .
Biological Relevance :
- Pyrazolone derivatives (e.g., ) exhibit compliance with Lipinski’s rule, suggesting oral bioavailability. The target compound’s imine group could mimic ketone pharmacophores while offering distinct metabolic stability .
- Halogenated analogs (e.g., ’s trichlorophenyl derivative) highlight trade-offs between bioactivity and toxicity, underscoring the importance of substituent selection .
Biological Activity
The compound (4E)-4-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine, a derivative of pyrazole, has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 296.39 g/mol. The structural composition includes a pyrazole ring fused with a hydrazone moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell proliferation and inflammation.
- Antioxidant Activity : It exhibits significant antioxidant properties, neutralizing free radicals and reducing oxidative stress.
- Membrane Disruption : The compound can interact with microbial membranes, leading to cell lysis and subsequent antimicrobial effects.
Antitumor Activity
Research indicates that pyrazole derivatives possess significant antitumor properties. A study highlighted that similar compounds demonstrated inhibitory effects on cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR signaling pathways .
Antimicrobial Activity
This compound has shown promising results against various bacterial strains. A series of tests revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been documented in several studies. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a related pyrazole derivative in murine models. Results indicated a significant reduction in tumor size compared to controls when administered at optimized dosages over a four-week period .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
